

# Understanding the chemical structure and properties of EPZ-4777

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EPZ-4777  |           |
| Cat. No.:            | B15586608 | Get Quote |

An In-Depth Technical Guide to **EPZ-4777**: Chemical Structure, Properties, and Mechanism of Action

#### Introduction

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). As a derivative of S-adenosylmethionine (SAM), it acts as a competitive inhibitor, preventing the methylation of histone H3 at lysine 79 (H3K79). This modification is crucial in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias, making EPZ-4777 a valuable tool for cancer research and a precursor to clinically investigated compounds. This guide provides a comprehensive overview of its chemical structure, properties, and the experimental methodologies used to characterize its activity.

### **Chemical Structure and Properties**

**EPZ-4777** is a cell-permeable compound designed to mimic the natural cofactor SAM, thereby blocking the catalytic activity of DOT1L.



| Property          | Value                                                                                                                                                                                    | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 1-(3-((((2R,3S,4R,5R)-5-(4-<br>Amino-7H-pyrrolo[2,3-<br>d]pyrimidin-7-yl)-3,4-<br>dihydroxytetrahydrofuran-2-<br>yl)methyl)<br>(isopropyl)amino)propyl)-3-(4-<br>(tert-butyl)phenyl)urea |           |
| Molecular Formula | C28H41N7O4                                                                                                                                                                               |           |
| Molecular Weight  | 539.67 g/mol                                                                                                                                                                             | [1]       |
| CAS Number        | 1338466-77-5                                                                                                                                                                             |           |
| Appearance        | White powder                                                                                                                                                                             |           |
| Solubility        | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). Insoluble in water.                                                                                                           |           |

#### **Mechanism of Action**

**EPZ-4777**'s primary mechanism of action is the selective inhibition of DOT1L, the sole enzyme responsible for H3K79 methylation. In MLL-rearranged leukemias, a chromosomal translocation fuses the MLL gene with various partner genes. The resulting fusion protein aberrantly recruits DOT1L to chromatin, leading to the hypermethylation of H3K79 at target loci, such as the HOXA9 gene cluster. This epigenetic alteration drives the expression of leukemogenic genes, promoting cell proliferation and survival.[2][3]

By competitively binding to the SAM pocket of DOT1L, **EPZ-4777** prevents the transfer of a methyl group to H3K79. This leads to a global reduction in H3K79 methylation, suppression of MLL-fusion target gene expression, and ultimately, cell cycle arrest, differentiation, and apoptosis in MLL-rearranged cancer cells.[1][3]





Click to download full resolution via product page

Caption: Mechanism of action of EPZ-4777 in MLL-rearranged leukemia cells.

#### **Quantitative Biological Data**

**EPZ-4777** demonstrates high potency against DOT1L and remarkable selectivity over other histone methyltransferases (HMTs). Its effects are pronounced in MLL-rearranged cell lines.

#### **Table 1: In Vitro Enzymatic Potency and Selectivity**



| Target | IC50   | Selectivity vs.<br>DOT1L | Reference |
|--------|--------|--------------------------|-----------|
| DOT1L  | 0.4 nM | -                        | [1][4]    |
| PRMT5  | 521 nM | >1200-fold               | [4]       |
| CARM1  | >50 μM | >125,000-fold            |           |
| EHMT2  | >50 μM | >125,000-fold            |           |
| EZH1   | >50 μM | >125,000-fold            |           |
| EZH2   | >50 μM | >125,000-fold            |           |
| PRMT1  | >50 μM | >125,000-fold            |           |
| PRMT8  | >50 μM | >125,000-fold            |           |
| SETD7  | >50 μM | >125,000-fold            |           |
| WHSC1  | >50 μM | >125,000-fold            |           |

#### **Table 2: Cellular Proliferation Inhibition in Leukemia Cell**

Lines

| Cell Line | MLL Status         | IC50       | Reference |
|-----------|--------------------|------------|-----------|
| MV4-11    | MLL-AF4            | 170 nM     |           |
| MOLM-13   | MLL-AF9            | 720 nM     |           |
| KOPN-8    | MLL-ENL            | 620 nM     |           |
| Jurkat    | Non-MLL rearranged | Unaffected | [3][4]    |

### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon the findings related to **EPZ-4777**.

## **DOT1L In Vitro Enzymatic Assay**



This assay quantifies the inhibitory activity of **EPZ-4777** on DOT1L enzymatic function.

- Objective: To determine the IC50 value of **EPZ-4777** against DOT1L.
- Methodology:
  - Compound Preparation: EPZ-4777 is serially diluted in DMSO, typically in a 3-fold manner, starting from a high concentration (e.g., 1 mM).[1]
  - $\circ$  Enzyme Incubation: 1  $\mu$ L of each inhibitor dilution is plated in a 384-well microtiter plate. 40  $\mu$ L of 0.25 nM DOT1L (recombinant, e.g., residues 1-416) in assay buffer (20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin) is added to each well. The plate is incubated for 30 minutes.[1]
  - Reaction Initiation: 10 μL of a substrate mix is added to initiate the reaction. The mix contains assay buffer with 200 nM <sup>3</sup>H-labeled S-adenosylmethionine (<sup>3</sup>H-SAM) and 20 nM nucleosomes as the histone substrate.[1]
  - Reaction Incubation: The reaction is allowed to proceed for 120 minutes.[1]
  - Quenching: The reaction is stopped by adding 10 μL of 800 mM unlabeled SAM.[1]
  - Detection: The incorporation of radioactivity (from <sup>3</sup>H-SAM) into the nucleosome substrate is measured using a scintillation counter (e.g., in a FlashPlate).
  - Data Analysis: IC50 values are calculated from the concentration-response curves using appropriate software (e.g., GraphPad Prism). Controls include a no-inhibitor (0% inhibition) and a high concentration of S-adenosyl-L-homocysteine (SAH) for 100% inhibition.[1]

### **Cellular Proliferation and Viability Assay**

This assay assesses the effect of **EPZ-4777** on the growth of cancer cell lines.

- Objective: To determine the IC50 of **EPZ-4777** for cell growth inhibition in MLL-rearranged and non-rearranged cell lines.
- Methodology:

#### Foundational & Exploratory





- Cell Plating: Exponentially growing cells (e.g., MV4-11, MOLM-13, Jurkat) are plated in triplicate in 96-well plates at a density of 3 x 10<sup>4</sup> cells/well in 150 μL of growth medium.[5]
- $\circ$  Compound Treatment: Cells are incubated with increasing concentrations of **EPZ-4777** (e.g., up to 50  $\mu$ M).[5]
- Incubation and Maintenance: Cells are incubated for an extended period (up to 18 days).
  Every 3-4 days, viable cell counts are determined, and the growth medium containing fresh compound is replaced. Cells are re-plated at a consistent density (e.g., 5 x 10<sup>4</sup> cells/well) to maintain exponential growth.[1][5]
- Viability Measurement: Viable cell number is determined using a method like the Guava ViaCount assay, which uses a fluorescent dye to distinguish between viable and nonviable cells, and analyzed on a flow cytometer.[1][5]
- Data Analysis: Total cell numbers are adjusted for splitting. IC50 values are determined from the concentration-dependence curves at a time point where the values have stabilized (e.g., day 14 or 18).[1]





Click to download full resolution via product page

Caption: Experimental workflow for determining cell viability upon **EPZ-4777** treatment.



#### In Vivo Xenograft Model

Animal studies are used to evaluate the anti-tumor efficacy of EPZ-4777 in a living organism.

- Objective: To assess the in vivo efficacy and tolerability of EPZ-4777.
- Methodology:
  - Animal Model: Immunocompromised mice (e.g., nude mice) are used.
  - Tumor Implantation: Human MLL-rearranged leukemia cells (e.g., MV4-11) are implanted subcutaneously or intravenously to establish a xenograft model.[1]
  - Compound Administration: Due to pharmacokinetic limitations, EPZ-4777 is administered via continuous infusion using subcutaneously implanted osmotic mini-pumps. Solutions of 50, 100, or 150 mg/mL are typically used.[1][4]
  - Monitoring: Animal body weight and tumor volume are monitored regularly. Complete blood counts may be performed to assess toxicity.[4]
  - Endpoint: The primary endpoint is often survival. The experiment is concluded when tumors reach a predetermined size or animals show signs of distress.[1]
  - Data Analysis: Survival curves are generated (e.g., Kaplan-Meier plots) and statistically analyzed to compare treatment and vehicle control groups.

#### Conclusion

**EPZ-4777** is a foundational research tool that has been instrumental in validating DOT1L as a therapeutic target for MLL-rearranged leukemias. Its high potency and selectivity have enabled detailed investigation into the biological consequences of DOT1L inhibition. While its pharmacokinetic properties limited its direct clinical development, the insights gained from **EPZ-4777** were critical for the design of next-generation DOT1L inhibitors, such as Pinometostat (EPZ-5676), which have advanced into clinical trials.[6][7][8] The data and protocols outlined in this guide provide a comprehensive technical resource for researchers in the fields of epigenetics, oncology, and drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe EPZ004777 | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of EPZ-4777]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586608#understanding-the-chemical-structure-and-properties-of-epz-4777]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com